molecular formula C10H14N6 B14337884 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 97612-11-8

6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B14337884
CAS No.: 97612-11-8
M. Wt: 218.26 g/mol
InChI Key: WSBGOCPAOQXRCB-UHFFFAOYSA-N
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Description

6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring substituted with a pyrrole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Pyrrole Derivative: The initial step involves the synthesis of 2-methyl-1H-pyrrole. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Alkylation: The next step involves the alkylation of the pyrrole derivative to introduce the ethyl group. This can be done using ethyl bromide in the presence of a strong base like sodium hydride.

    Triazine Ring Formation: The final step is the formation of the triazine ring. This can be achieved by reacting the alkylated pyrrole with cyanuric chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the triazine ring, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring. Reagents such as sodium methoxide or sodium ethoxide can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of partially reduced triazine derivatives.

    Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential anti-cancer and anti-microbial properties. Its ability to disrupt cellular processes in pathogens and cancer cells is of significant interest.

Industry

In the industrial sector, this compound is used in the production of specialty polymers and materials. Its stability and reactivity make it suitable for creating high-performance materials.

Mechanism of Action

The mechanism of action of 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazine ring can interact with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-chloro-1,3,5-triazine: Similar triazine core but with different substituents.

    2,4-Diamino-6-ethyl-1,3,5-triazine: Similar structure with an ethyl group instead of the pyrrole derivative.

    2,4-Diamino-6-(2-pyridyl)-1,3,5-triazine: Similar structure with a pyridine ring instead of the pyrrole derivative.

Uniqueness

6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.

Properties

CAS No.

97612-11-8

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

6-[2-(2-methylpyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H14N6/c1-7-3-2-5-16(7)6-4-8-13-9(11)15-10(12)14-8/h2-3,5H,4,6H2,1H3,(H4,11,12,13,14,15)

InChI Key

WSBGOCPAOQXRCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN1CCC2=NC(=NC(=N2)N)N

Origin of Product

United States

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